

Spectroscopic Analysis of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Guide

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Compound of Interest

Compound Name: 2-bromo-N-(4-chlorophenyl)propanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-bromo-N-(4-chlorophenyl)propanamide**, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties

2-bromo-N-(4-chlorophenyl)propanamide possesses a molecular formula of $C_9H_9BrClNO$ and a molecular weight of 262.53 g/mol ^[1]. The structure features a propanamide backbone with a bromine atom at the alpha-position to the carbonyl group and a 4-chlorophenyl substituent on the amide nitrogen.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-bromo-N-(4-chlorophenyl)propanamide**. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.5	Singlet (broad)	1H	N-H (Amide)
~ 7.5	Doublet	2H	Aromatic C-H (ortho to -NH)
~ 7.3	Doublet	2H	Aromatic C-H (ortho to -Cl)
~ 4.5	Quartet	1H	CH-Br
~ 1.9	Doublet	3H	CH_3

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment
~ 168	C=O (Amide)
~ 137	Aromatic C-NH
~ 130	Aromatic C-Cl
~ 129	Aromatic C-H
~ 121	Aromatic C-H
~ 45	CH-Br
~ 22	CH_3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Medium	N-H Stretch
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Medium	Aliphatic C-H Stretch
~ 1670	Strong	C=O Stretch (Amide I)
~ 1550	Strong	N-H Bend (Amide II)
~ 1490	Medium	Aromatic C=C Stretch
~ 1100	Strong	C-N Stretch
~ 830	Strong	para-disubstituted C-H Bend
~ 700 - 600	Medium	C-Br Stretch
~ 750	Medium	C-Cl Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
261/263/265	[M] ⁺ (Molecular Ion)
182/184	[M - Br] ⁺
154/156	[M - Br - CO] ⁺
126/128	[Cl-C ₆ H ₄ -NH] ⁺
127	[Cl-C ₆ H ₄ -N] ⁺
111/113	[C ₆ H ₄ Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the solid compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H).
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

FT-IR Spectroscopy

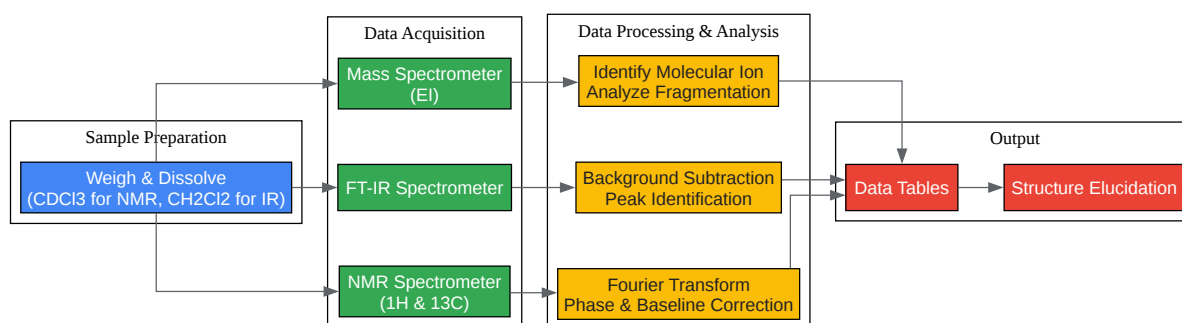
- **Sample Preparation:** For a solid sample, the thin film method is often employed. Dissolve a small amount of the compound in a volatile solvent like methylene chloride.
- **Film Formation:** Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- **Data Acquisition:** Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry

- **Ionization Method:** Electron Ionization (EI) is a common method for the analysis of small organic molecules.
- **Sample Introduction:** Introduce the sample into the mass spectrometer, which can be done via a direct insertion probe or by coupling with a gas chromatograph (GC/MS).
- **Data Acquisition:** The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.^[2]

Visualization of Methodologies

The following diagrams illustrate the general workflows for spectroscopic analysis and the structural features of **2-bromo-N-(4-chlorophenyl)propanamide**.



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General workflow for spectroscopic analysis.
Structure and predicted MS fragmentation.

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References

- 1. 2-bromo-N-(4-chlorophenyl)propanamide | CymitQuimica [cymitquimica.com]
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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280585#spectroscopic-data-of-2-bromo-n-4-chlorophenyl-propanamide-nmr-ir-ms>]

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